1-(4-Bromobenzyl)azepane

Descripción general

Descripción

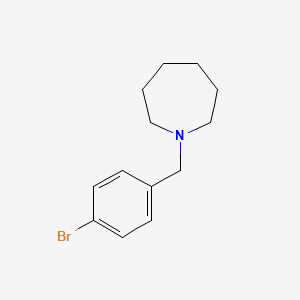

1-(4-Bromobenzyl)azepane is a seven-membered heterocyclic compound with the molecular formula C13H18BrN. It features an azepane ring substituted with a 4-bromobenzyl group.

Métodos De Preparación

The synthesis of 1-(4-Bromobenzyl)azepane typically involves the reaction of 4-bromobenzyl chloride with azepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

1-(4-Bromobenzyl)azepane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The azepane ring can be oxidized to form azepinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield new benzyl derivatives, while oxidation and reduction reactions modify the azepane ring .

Aplicaciones Científicas De Investigación

1-(4-Bromobenzyl)azepane has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 1-(4-Bromobenzyl)azepane involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

1-(4-Bromobenzyl)azepane can be compared with other seven-membered heterocyclic compounds such as:

Benzazepine: Contains an additional benzene ring fused to the azepane ring, offering different pharmacological properties.

Oxazepine and Thiazepine: These compounds contain oxygen or sulfur atoms in the ring, respectively, leading to different chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Actividad Biológica

1-(4-Bromobenzyl)azepane is a seven-membered heterocyclic compound characterized by the molecular formula C13H18BrN. The compound features an azepane ring substituted with a 4-bromobenzyl group, which contributes to its unique chemical and biological properties. Its synthesis typically involves the reaction of 4-bromobenzyl chloride with azepane in the presence of a base, followed by purification techniques such as recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may function as a ligand for various receptors or enzymes, modulating their activity and influencing cellular pathways. The precise mechanism is context-dependent, varying based on the biological environment and the specific applications in medicinal chemistry.

Pharmacological Applications

Research indicates that this compound holds potential for various pharmacological applications:

- Anticancer Activity : Compounds similar to this compound have been investigated for their anticancer properties. For instance, indole-fused benzooxazepines, which share structural characteristics, have demonstrated efficacy against cancer cell lines such as Hep-G2. These compounds induced apoptosis and cell cycle arrest in various human tumor models .

- Neurological Disorders : There is ongoing research into its potential as a therapeutic agent for neurological disorders, leveraging its ability to interact with neurotransmitter receptors and influence neurochemical pathways.

- Chemical Biology : The compound is utilized in studies involving biomolecule-ligand interactions, aiding in the understanding of molecular dynamics and receptor-ligand binding affinities.

Case Studies

Several studies have highlighted the biological effects of azepane derivatives:

- Antitumor Effects : A study on pyrrolo-1,5-benzoxazepine derivatives revealed significant antitumor activity across multiple cancer cell lines, suggesting that modifications to the azepane structure can enhance therapeutic efficacy. These compounds were shown to induce apoptosis while exhibiting minimal toxicity to normal cells .

- Cytotoxicity Evaluation : In vitro assays have been employed to assess the cytotoxic effects of related azepane derivatives. Results indicated that certain modifications could lead to increased potency against specific cancer types, emphasizing the importance of structural variations in enhancing biological activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other seven-membered heterocycles:

| Compound Type | Key Features | Biological Activity |

|---|---|---|

| Azepine | Lacks benzyl substitution | Limited pharmacological versatility |

| Benzazepine | Contains an additional fused benzene ring | Different pharmacological properties |

| Oxazepine | Incorporates oxygen in the ring | Varies in reactivity and biological effects |

| Thiazepine | Contains sulfur in the ring | Unique chemical reactivity |

The presence of the bromobenzyl group in this compound enhances its reactivity and interaction potential compared to simpler azepine structures.

Propiedades

IUPAC Name |

1-[(4-bromophenyl)methyl]azepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN/c14-13-7-5-12(6-8-13)11-15-9-3-1-2-4-10-15/h5-8H,1-4,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWAKTWTCWDBEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501320270 | |

| Record name | 1-[(4-bromophenyl)methyl]azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194288 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

110439-49-1 | |

| Record name | 1-[(4-bromophenyl)methyl]azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.